2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one
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Overview
Description
2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single shared carbon atom. This compound falls under the category of spiro compounds, which are known for their structural rigidity and diverse applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one typically involves the reaction of a phenylsulfanyl group with a spirocyclic non-2-en-1-one precursor. One common method includes the use of Friedel-Crafts alkylation, where the phenylsulfanyl group is introduced to the spirocyclic system under acidic conditions . Another approach involves pericyclic reactions such as cycloaddition, which can efficiently form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the spirocyclic ketone to corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenylsulfanyl group or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as Grignard reagents can be employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the spirocyclic core .
Scientific Research Applications
2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the spirocyclic structure can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]non-1-ene: A structurally similar compound with a different functional group.
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: Another spirocyclic compound with distinct functional groups and applications.
Uniqueness
2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one is unique due to the presence of the phenylsulfanyl group, which imparts specific chemical reactivity and biological activity. Its spirocyclic structure also provides rigidity and stability, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
118467-10-0 |
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Molecular Formula |
C15H16OS |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
3-phenylsulfanylspiro[4.4]non-2-en-4-one |
InChI |
InChI=1S/C15H16OS/c16-14-13(17-12-6-2-1-3-7-12)8-11-15(14)9-4-5-10-15/h1-3,6-8H,4-5,9-11H2 |
InChI Key |
DKWQMXZFCQRHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC=C(C2=O)SC3=CC=CC=C3 |
Origin of Product |
United States |
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